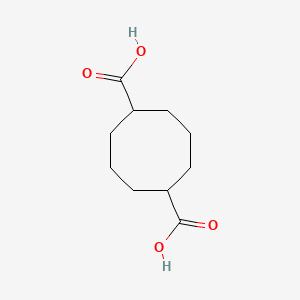

Cyclooctane-1,5-dicarboxylic acid

Description

Properties

IUPAC Name |

cyclooctane-1,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)7-3-1-4-8(10(13)14)6-2-5-7/h7-8H,1-6H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXHXYGKBCOAFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCCC(C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297945 | |

| Record name | cyclooctane-1,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3724-64-9 | |

| Record name | 1,5-Cyclooctanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclooctane-1,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Cyclooctane-1,5-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of cyclooctane-1,5-dicarboxylic acid, a valuable bifunctional building block in polymer chemistry, materials science, and pharmaceutical development. The primary synthetic route discussed is the oxidative cleavage of 1,5-cyclooctadiene, a readily available starting material derived from the dimerization of butadiene.[1] This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to aid in the practical application of this synthesis.

Core Synthetic Pathway: Oxidative Ozonolysis

The most direct and efficient synthesis of this compound involves the ozonolysis of 1,5-cyclooctadiene followed by an oxidative workup. This two-step process first cleaves the double bonds of the starting diene to form an intermediate ozonide, which is then oxidized to the corresponding carboxylic acids.

Table 1: Summary of a Representative Synthetic Protocol

| Parameter | Value | Notes |

| Starting Material | cis,cis-1,5-Cyclooctadiene | Commercially available. |

| Key Reagents | Ozone (O₃), Hydrogen Peroxide (H₂O₂) | Oxidative cleavage agents. |

| Solvent | Dichloromethane (CH₂Cl₂), Methanol (CH₃OH) | Co-solvent system for ozonolysis. |

| Reaction Temperature | -78 °C (Ozonolysis) | Standard temperature for ozonolysis to control reactivity. |

| Workup | Oxidative (Hydrogen Peroxide) | Converts intermediate aldehydes to carboxylic acids. |

| Typical Yield | >70% | Yields can be optimized based on reaction conditions.[1] |

| Purification | Recrystallization | Effective for obtaining high-purity product. |

Detailed Experimental Protocols

The following protocols are based on established procedures for the ozonolysis of cyclic alkenes with oxidative workup.

Ozonolysis of 1,5-Cyclooctadiene

Caution: Ozone is highly toxic and potentially explosive. This procedure must be conducted in a well-ventilated fume hood with appropriate safety precautions.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.

-

Ozone generator.

-

Dry ice/acetone or liquid nitrogen cooling bath.

-

Magnetic stirrer.

-

cis,cis-1,5-Cyclooctadiene

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (CH₃OH), anhydrous

Procedure:

-

In a 500 mL three-necked round-bottom flask, dissolve 10.8 g (0.1 mol) of cis,cis-1,5-cyclooctadiene in a mixture of 150 mL of anhydrous dichloromethane and 50 mL of anhydrous methanol.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Begin stirring the solution and bubble a stream of ozone-enriched oxygen from an ozone generator through the gas inlet tube into the solution.

-

Continue the ozonolysis until the solution turns a persistent pale blue color, indicating a slight excess of ozone. This typically takes 2-3 hours depending on the ozone generator's output.

-

Once the reaction is complete, switch the gas flow to pure oxygen for 10-15 minutes to purge any remaining ozone from the solution.

-

Maintain the temperature at -78 °C for the subsequent oxidative workup.

Oxidative Workup and Isolation of this compound

Materials and Equipment:

-

Dropping funnel.

-

Separatory funnel.

-

Rotary evaporator.

-

Büchner funnel and filter flask.

-

30% Hydrogen peroxide (H₂O₂)

-

Formic acid (optional, as catalyst)

-

Sodium sulfite (Na₂SO₃)

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To the cold (-78 °C) solution from the ozonolysis step, slowly add 34 g (30 mL, 0.3 mol) of 30% hydrogen peroxide via a dropping funnel over 30 minutes. A mild exotherm may be observed.

-

Allow the reaction mixture to slowly warm to room temperature and then stir for 12-18 hours.

-

After the reaction is complete, cool the mixture in an ice bath and cautiously add a saturated aqueous solution of sodium sulfite to quench any excess peroxide. Test for the absence of peroxides using peroxide test strips.

-

Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with 100 mL portions of diethyl ether or ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a white solid.

-

Purify the crude product by recrystallization from water or an ethanol/water mixture to obtain pure this compound.

Visualizing the Synthesis

Synthetic Pathway Diagram

References

An In-Depth Technical Guide to Cyclooctane-1,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctane-1,5-dicarboxylic acid, a C10 dicarboxylic acid featuring a flexible eight-membered ring, presents a unique structural motif of interest in various chemical and pharmaceutical applications. Its bifunctional nature allows it to serve as a versatile building block in polymer synthesis, coordination chemistry, and as a potential precursor for novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, and relevant biological pathways. Detailed experimental protocols for its synthesis, purification, and analysis are presented to facilitate its practical application in a research and development setting.

Core Properties of this compound

The properties of this compound are summarized in the table below. The flexible nature of the cyclooctane ring can lead to conformational isomers, which may influence its physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| CAS Number | 3724-64-9 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 402.2 °C at 760 mmHg | |

| Density | 1.203 g/cm³ | |

| Refractive Index | 1.501 | |

| Flash Point | 211.2 °C | |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| Exact Mass | 200.10485899 Da | [1] |

Experimental Protocols

Synthesis of this compound via Oxidation of 1,5-Cyclooctadiene

A common and effective method for the synthesis of this compound is the oxidative cleavage of the double bonds in 1,5-cyclooctadiene. The following protocol is adapted from established procedures for the oxidation of cyclic alkenes.[2][3]

Materials:

-

1,5-cyclooctadiene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Methanol

-

Water

-

Filter paper

-

Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)

-

Steam bath or heating mantle

-

Ice bath

Procedure:

-

In a 500 mL Erlenmeyer flask, combine 100 mL of water, 5.4 g (0.05 mol) of 1,5-cyclooctadiene, and 31.6 g (0.2 mol) of potassium permanganate.

-

Stopper the flask loosely and swirl the mixture. The reaction is exothermic, and the temperature should be monitored. If the temperature rises above 50 °C, cool the flask in an ice-water bath.

-

Continue to swirl the flask intermittently for 45-60 minutes. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate indicate the progression of the reaction.

-

To ensure the complete reaction of the permanganate, heat the mixture on a steam bath for 15-20 minutes. If the purple color persists, add a small amount of methanol to quench the excess permanganate.

-

Filter the hot mixture through a Büchner funnel to remove the manganese dioxide. Wash the precipitate with two 20 mL portions of hot water.

-

Combine the filtrate and washings in a beaker and concentrate the solution to a volume of approximately 50 mL by boiling.

-

Cool the solution in an ice-water bath and acidify to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid with stirring.

-

A white precipitate of this compound will form. Allow the mixture to stand in the ice bath for 15-20 minutes to ensure complete crystallization.

-

Collect the product by vacuum filtration and wash it with a small amount of cold water.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from hot water.

Procedure:

-

Transfer the crude product to a beaker and add a minimal amount of boiling water to dissolve it completely.

-

Allow the solution to cool slowly to room temperature.

-

Place the beaker in an ice-water bath to induce further crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them in a desiccator.

Analytical Methods

2.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the presence of the carboxylic acid functional groups. The spectrum of a dicarboxylic acid will typically exhibit the following characteristic absorption bands:[4]

-

O-H stretch: A very broad and strong band in the region of 3300-2500 cm⁻¹.

-

C=O stretch: A strong and sharp band between 1720-1680 cm⁻¹.

-

C-O stretch: A medium intensity band in the region of 1320-1210 cm⁻¹.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. Due to the conformational flexibility of the eight-membered ring, the NMR spectra can be complex.

-

¹H NMR: The spectrum is expected to show complex multiplets for the methylene protons of the cyclooctane ring. The acidic protons of the carboxylic acid groups will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbons of the carboxylic acid groups in the range of 175-185 ppm. The carbons of the cyclooctane ring will appear in the aliphatic region (20-50 ppm). The number of signals will depend on the symmetry of the predominant conformation in the solvent used.

2.3.3. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the synthesized this compound and to monitor the progress of the synthesis reaction. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a common method for the analysis of dicarboxylic acids.[5][6] Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm).

Biological Relevance and Signaling Pathways

While specific signaling pathways directly involving this compound are not well-documented, dicarboxylic acids, in general, play a role in cellular metabolism. They are typically formed through the ω-oxidation of fatty acids and are subsequently metabolized via peroxisomal β-oxidation.[3] This pathway is particularly important when mitochondrial fatty acid oxidation is impaired.

Diagram of the General Metabolic Pathway of Dicarboxylic Acids

Caption: General metabolic pathway of dicarboxylic acids.

Synthesis Workflow

The synthesis of this compound from 1,5-cyclooctadiene involves a sequence of reaction, separation, and purification steps as outlined below.

References

- 1. Preparation of adipic acid from cyclohexene [wwwchem.uwimona.edu.jm]

- 2. studylib.net [studylib.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Oxidation of an Alkene: Preparation of Adipic Acid from Cyclohexene.. Wri.. [askfilo.com]

- 5. WO2015077443A2 - Methods for producing dicarboxylic acids - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

A Technical Guide to the Structure Elucidation of Cyclooctane-1,5-dicarboxylic Acid

Abstract

Cyclooctane-1,5-dicarboxylic acid presents a significant challenge in structural elucidation due to the existence of geometric isomers (cis and trans) and the inherent conformational complexity of the eight-membered cyclooctane ring. This technical guide outlines the critical methodologies for the synthesis, separation, and definitive characterization of its stereoisomers. While comprehensive public spectroscopic and crystallographic datasets for this specific molecule are limited, this paper details the established experimental protocols and analytical logic required for its complete structural determination, including separation techniques, spectroscopic analysis, and single-crystal X-ray diffraction.

Introduction to Structural Complexity

This compound is an organic compound featuring a flexible eight-carbon ring substituted with two carboxylic acid groups. The elucidation of its structure is non-trivial for two primary reasons:

-

Stereoisomerism: The substituents at positions 1 and 5 can be on the same side (cis) or opposite sides (trans) of the ring, leading to two distinct geometric isomers with different physical and chemical properties.

-

Conformational Dynamics: The cyclooctane ring is highly flexible and can adopt multiple conformations of comparable energy. Computational studies have identified the boat-chair as the most stable conformation, followed closely by the crown form.[1][2] This flexibility complicates analysis, as the molecule may exist as a mixture of conformers in solution.

The definitive characterization of this compound requires a multi-faceted approach to first separate the isomers and then unambiguously determine their three-dimensional structures.

Synthesis and Isomer Separation

The preparation and separation of the cis and trans isomers were notably described by Cope, Graham, and Marshall in 1954. The process involves the catalytic hydrogenation of an unsaturated precursor followed by fractional crystallization, which exploits the differing solubilities of the two isomers.

Experimental Protocol: Synthesis and Separation

This protocol is adapted from the method reported by Cope et al. (1954).

-

Catalytic Hydrogenation:

-

Dissolve cyclooct-1-ene-1,5-dicarboxylic acid (1.0 g) in 100 mL of glacial acetic acid.

-

Add a pre-reduced platinum oxide catalyst (400 mg) to the solution.

-

Hydrogenate the mixture at low pressure until the theoretical amount of hydrogen has been consumed.

-

Remove the catalyst by filtration.

-

Evaporate the acetic acid solvent under reduced pressure to yield a crude solid mixture of cis- and trans-cyclooctane-1,5-dicarboxylic acid.

-

-

Fractional Crystallization:

-

Dissolve the crude solid mixture in a minimum amount of boiling water.

-

Allow the solution to cool slowly to room temperature. The less soluble isomer will crystallize first.

-

Isolate the initial crop of crystals by filtration. Based on the reported data, this crop is predominantly the trans isomer.

-

Concentrate the mother liquor by boiling off a portion of the water and cool again to obtain a second crop of crystals, which will be enriched in the more soluble cis isomer.

-

Repeat the recrystallization process for each isomer fraction using fresh boiling water until a constant melting point is achieved, indicating purity.

-

Physicochemical Data

The separation of isomers can be confirmed by measuring their melting points, which are distinct physical properties.

| Isomer | Melting Point (°C) |

| cis-Cyclooctane-1,5-dicarboxylic acid | 166.0 - 168.5 |

| trans-Cyclooctane-1,5-dicarboxylic acid | 192.4 - 193.4 |

Conformational Analysis of the Cyclooctane Ring

The cyclooctane ring avoids the high angle strain of a planar conformation by adopting several puckered forms. Understanding these conformations is key to interpreting spectroscopic data. The primary, low-energy conformations are the boat-chair, crown, and twist-boat-chair. Computational analysis shows the boat-chair to be the most stable.

Spectroscopic Elucidation Techniques

Spectroscopy provides detailed information about molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of organic molecules in solution.

-

¹H NMR: Would provide information on the chemical environment of the protons. The chemical shifts and, critically, the proton-proton coupling constants (³JHH) are used to deduce the dihedral angles between protons on adjacent carbons, which is essential for conformational assignment.

-

¹³C NMR: Would reveal the number of chemically non-equivalent carbon atoms in the molecule. Due to symmetry, the cis isomer, if adopting a symmetric conformation, would be expected to show fewer carbon signals than the less symmetric trans isomer.

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For more detailed structural analysis, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.

-

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment (Exemplary) |

| ¹H | ~12.0 | singlet | -COOH |

| ¹H | ~2.5 | multiplet | -CH(COOH) |

| ¹H | ~1.2-2.0 | multiplet | Ring -CH₂- |

| ¹³C | ~175 | - | -C=O |

| ¹³C | ~45 | - | -CH(COOH) |

| ¹³C | ~25-30 | - | Ring -CH₂- |

| Note: Data is illustrative for a related compound and not actual data for the title molecule. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For this compound, it serves to confirm the carboxylic acid moieties.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid, purified isomer directly onto the crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Look for characteristic absorption bands: a broad O-H stretch from ~3300-2500 cm⁻¹ and a strong C=O stretch from ~1700 cm⁻¹.

Definitive Structure Determination: X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for structure elucidation. It provides an unambiguous 3D model of the molecule in the solid state, confirming the relative stereochemistry (cis or trans) and revealing the exact bond lengths, bond angles, and ring conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals suitable for diffraction. This is often the rate-limiting step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: Select a high-quality single crystal (typically <0.5 mm in each dimension) and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on a single-crystal X-ray diffractometer.

-

Cool the crystal under a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the model using full-matrix least-squares methods against the experimental data until the model converges, yielding the final structure.

-

Crystallographic Data Table

The following table outlines the parameters that would be determined from a successful single-crystal X-ray diffraction experiment.

| Parameter | Description | Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₀H₁₆O₄ |

| Formula Weight | The mass of one mole of the substance. | 200.23 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | To be determined (TBD) |

| Space Group | The specific symmetry group of the crystal. | TBD |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the cell. | TBD |

| Z | The number of molecules in the unit cell. | TBD |

| Bond Lengths (Å) | The distances between bonded atoms. | TBD |

| Bond Angles (°) | The angles between three bonded atoms. | TBD |

| Torsion Angles (°) | The dihedral angles defining the ring conformation. | TBD |

Conclusion

The complete structure elucidation of this compound is a systematic process that relies on a combination of chemical synthesis, physical separation, and advanced analytical techniques. After the successful separation of the cis and trans isomers via fractional crystallization, a suite of spectroscopic methods, particularly NMR, is employed to determine connectivity and solution-state conformation. Ultimately, single-crystal X-ray diffraction stands as the definitive technique to provide an unambiguous assignment of the stereochemistry and the precise three-dimensional structure in the solid state. This guide provides the necessary framework and experimental protocols for researchers to confidently approach the characterization of this and other structurally complex cyclic molecules.

References

An In-Depth Technical Guide to the Cis and Trans Isomers of Cyclooctane-1,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the cis and trans isomers of cyclooctane-1,5-dicarboxylic acid. This document is intended for researchers in organic chemistry, materials science, and drug development who are interested in the unique stereochemical and conformational properties of eight-membered ring systems.

Introduction

Cyclooctane and its derivatives are of significant interest due to their conformational flexibility, which arises from the relatively low energy barriers between several stable conformations, such as the boat-chair and crown forms. The introduction of substituents, such as carboxylic acid groups, further influences the conformational preferences and the overall geometry of the ring. The stereoisomers of this compound, namely the cis and trans forms, represent a compelling case study in the stereochemistry of medium-sized rings. The spatial arrangement of the two carboxylic acid groups dictates the overall symmetry and polarity of the molecules, which in turn affects their physical properties and potential applications in polymer chemistry and as building blocks in organic synthesis.

Synthesis and Separation of Isomers

The synthesis of the cis and trans isomers of this compound has been described starting from cyclooct-1-ene-1,5-dicarboxylic acid. The key step involves the catalytic hydrogenation of the unsaturated precursor, which yields a mixture of the two saturated isomers. Subsequent separation is achieved through fractional crystallization.

Experimental Protocol: Synthesis of a Mixture of Cis and Trans Isomers

The following protocol is adapted from the work of Cope, Graham, and Marshall (1954).

Materials:

-

Cyclooct-1-ene-1,5-dicarboxylic acid

-

Glacial acetic acid

-

Platinum oxide catalyst (Adams' catalyst)

-

Hydrogen gas

Procedure:

-

A solution of cyclooct-1-ene-1,5-dicarboxylic acid in glacial acetic acid is prepared.

-

A catalytic amount of pre-reduced platinum oxide is added to the solution.

-

The mixture is subjected to hydrogenation in a suitable apparatus under a hydrogen atmosphere.

-

The reaction is allowed to proceed until the theoretical amount of hydrogen has been consumed.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent (glacial acetic acid) is removed under reduced pressure to yield the crude mixture of cis- and trans-cyclooctane-1,5-dicarboxylic acid.

Experimental Protocol: Separation of the Cis and Trans Isomers

The separation of the cis and trans isomers is achieved by fractional crystallization from water, exploiting the difference in their solubility.

Materials:

-

Crude mixture of cis- and trans-cyclooctane-1,5-dicarboxylic acid

-

Deionized water

Procedure:

-

The crude mixture of the dicarboxylic acids is dissolved in a minimal amount of boiling water.

-

The solution is allowed to cool slowly to room temperature.

-

The less soluble isomer will crystallize out of the solution first. This is reported to be the trans isomer.

-

The crystals are collected by filtration.

-

The mother liquor is concentrated by evaporation of a portion of the water and cooled again to induce crystallization of the more soluble isomer (cis isomer).

-

The purity of the separated isomers can be assessed by their melting points. The process of recrystallization can be repeated to achieve higher purity.

Physical and Chemical Properties

The stereochemical difference between the cis and trans isomers leads to distinct physical properties, most notably their melting points.

Quantitative Data

The following table summarizes the reported melting points of the cis and trans isomers and some of their derivatives.

| Compound | Melting Point (°C) |

| cis-Cyclooctane-1,5-dicarboxylic acid | 166.0 - 168.5 |

| trans-Cyclooctane-1,5-dicarboxylic acid | 192.4 - 193.4 |

| Di-p-bromophenacyl ester of cis-isomer | 172 - 174.5 |

| Di-p-bromophenacyl ester of trans-isomer | 171 - 185 |

| N-(n-dodecyl)-prolinamide of cis-isomer | Not Reported |

| N-(n-dodecyl)-prolinamide of trans-isomer | Not Reported |

Data sourced from Cope, Graham, and Marshall (1954).[1]

Spectroscopic Data

Extensive searches of the modern literature did not yield published ¹H or ¹³C NMR spectroscopic data for the purified cis and trans isomers of this compound. Similarly, no X-ray crystallographic structures have been reported. Researchers interested in these compounds would need to perform these analyses to obtain modern characterization data.

Stereochemistry and Conformational Analysis

The stereochemistry of the isomers is determined by the relative orientation of the two carboxylic acid groups. In the cis isomer, both carboxyl groups are on the same face of the cyclooctane ring, while in the trans isomer, they are on opposite faces.

The cyclooctane ring is known to exist in several low-energy conformations, with the boat-chair being the most stable, followed by the crown conformation. The presence of two bulky carboxylic acid groups at the 1 and 5 positions will significantly influence the conformational equilibrium of both the cis and trans isomers.

For the cis isomer , the two carboxylic acid groups are in a 1,5-relationship on the same side of the ring. This arrangement could lead to intramolecular interactions, such as hydrogen bonding between the two carboxyl groups, which would favor certain conformations.

For the trans isomer , the carboxylic acid groups are on opposite sides of the ring. This arrangement would likely lead to a more extended conformation to minimize steric hindrance between the carboxyl groups and the rest of the ring.

A detailed conformational analysis would require computational modeling and modern spectroscopic techniques, such as variable-temperature NMR, which are currently not available in the literature for these specific molecules.

Logical Workflow Diagram

The following diagram illustrates the synthesis and separation workflow for the cis and trans isomers of this compound.

Caption: Synthesis and Separation Workflow.

Conclusion

The cis and trans isomers of this compound are accessible through the catalytic hydrogenation of an unsaturated precursor followed by fractional crystallization. While foundational characterization data such as melting points are available from historical literature, a significant opportunity exists for modern analytical techniques to provide a more complete understanding of their spectroscopic properties and conformational behavior. Such studies would be invaluable for researchers looking to utilize these unique stereoisomers in the development of new materials and complex molecular architectures. The lack of reported biological activity data also presents an open area for future investigation.

References

Spectroscopic and Synthetic Profile of Cyclooctane-1,5-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctane-1,5-dicarboxylic acid is a molecule of interest in medicinal chemistry and materials science due to its conformationally complex eight-membered ring and the presence of two carboxylic acid functional groups.[1] These features allow for a variety of chemical modifications and applications, including its use as a building block in the synthesis of more complex organic molecules and pharmaceuticals.[1] This technical guide provides a summary of the available spectroscopic data for this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, a plausible experimental protocol for its synthesis and subsequent spectroscopic characterization is detailed.

Molecular and Spectroscopic Data

The molecular formula for this compound is C₁₀H₁₆O₄, with a molecular weight of approximately 200.23 g/mol and an exact mass of 200.10485899 Da.[2][3][4] Spectroscopic methods are essential for the structural elucidation and confirmation of the identity of this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of this compound.[2] The ¹H and ¹³C NMR spectra provide insights into the molecular symmetry and the arrangement of the carboxylic acid groups.[2] The stereochemical relationship (cis or trans) of the two carboxylic acid groups will significantly influence the number of distinct signals in the NMR spectra.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Signal Type | Expected Chemical Shift (ppm) | Notes |

| Carboxylic Acid (R-COOH) | 10.0 - 13.0 | Broad singlet; position is dependent on concentration and solvent.[2] |

| Ring Protons (-CH-) | 1.5 - 2.5 | Complex multiplet patterns due to overlapping signals and multiple conformations.[2] |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Signal Type | Expected Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | 170 - 185 | |

| Ring Carbons (-CH-) | 25 - 45 | Carbons to which the carboxylic acid groups are attached will be at the lower end of this range.[2] |

| Other Ring Carbons (-CH₂-) | 20 - 35 |

Note: Specific chemical shift values are predictive and can vary based on the solvent, concentration, and the specific isomer (cis/trans).[2]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the presence of the carboxylic acid functional groups.[2]

Table 3: Characteristic FT-IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong[2] |

| C-H Stretch | Alkane | 2850 - 3000 | Medium to Strong[2] |

| C=O Stretch | Carboxylic Acid | 1690 - 1760 | Strong[5] |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium[5] |

| O-H Bend | Carboxylic Acid | 1395 - 1440 | Medium[5] |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound.[2] The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the mass of the molecule.[2]

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Weight | 200.23 g/mol [2][3][4] |

| Exact Mass | 200.10485899 Da[2][3][4] |

| Expected Molecular Ion Peak ([M]⁺) | m/z 200.1049 |

Experimental Protocols

The synthesis of this compound can be achieved through the oxidative cleavage of a suitable precursor, such as 1,5-cyclooctadiene. The following is a plausible experimental protocol for its synthesis and characterization.

Synthesis of this compound

This procedure is based on the general principle of oxidative cleavage of alkenes to carboxylic acids.

Materials:

-

1,5-Cyclooctadiene

-

Potassium permanganate (KMnO₄) or Ozone (O₃)

-

Sodium hydroxide (NaOH) or other suitable base

-

Hydrochloric acid (HCl)

-

Suitable organic solvent (e.g., acetone, dichloromethane)

-

Water

-

Sodium bisulfite (NaHSO₃) (for quenching permanganate)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-cyclooctadiene in a suitable solvent.

-

Oxidation:

-

Using KMnO₄: Slowly add an aqueous solution of potassium permanganate to the stirred solution of 1,5-cyclooctadiene. The reaction is exothermic and should be cooled in an ice bath. The disappearance of the purple permanganate color indicates the progress of the reaction.

-

Using O₃ (Ozonolysis): Bubble ozone gas through a solution of 1,5-cyclooctadiene in a suitable solvent at low temperature (e.g., -78 °C) until the solution turns blue. Follow by oxidative workup (e.g., with hydrogen peroxide).

-

-

Workup:

-

For KMnO₄: After the reaction is complete, quench any excess permanganate with sodium bisulfite until the brown manganese dioxide precipitate dissolves. Acidify the mixture with hydrochloric acid.

-

For Ozonolysis: After the ozonolysis is complete, perform an oxidative workup.

-

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to identify chemical shifts, coupling constants, and integration values.

FT-IR Spectroscopy:

-

Prepare a sample of the purified product as a KBr pellet or a thin film on a salt plate.

-

Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the carboxylic acid and alkane functional groups.

Mass Spectrometry:

-

Introduce a sample of the purified product into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.

Workflow and Pathway Diagrams

The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to Cyclooctane-1,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctane-1,5-dicarboxylic acid (CAS Number: 3724-64-9) is a saturated dicarboxylic acid featuring a flexible eight-membered carbocyclic ring.[1][2] This unique structural motif, which can exist in different conformations such as the stable boat-chair form, makes it a valuable building block in various chemical applications.[3] It serves as a precursor in the synthesis of polymers, complex organic molecules, and has potential applications in medicinal chemistry and materials science.[1][4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral characterization, and key applications.

Chemical and Physical Properties

The properties of the unresolved mixture are summarized in the table below. Notably, experimental data for melting point and solubility are limited in publicly accessible sources.[6]

| Property | Value | Reference(s) |

| CAS Number | 3724-64-9 | [1][2] |

| Molecular Formula | C₁₀H₁₆O₄ | [2] |

| Molecular Weight | 200.23 g/mol | [2] |

| Boiling Point (calculated) | 402.2 °C at 760 mmHg | [6] |

| Density (calculated) | 1.203 g/cm³ | [6] |

| Flash Point (calculated) | 211.2 °C | [6] |

| Refractive Index (calculated) | 1.501 | [6] |

Synthesis

The primary synthetic routes to this compound involve the construction and subsequent functionalization of the cyclooctane ring or the direct oxidation of pre-existing cyclooctane derivatives.[3]

Conceptual Synthesis Workflow

Caption: General synthesis pathway from butadiene to cis-cyclooctane-1,5-dicarboxylic acid.

Experimental Protocol: Oxidation of cis-1,5-Cyclooctanediol

A common laboratory-scale synthesis involves the oxidation of the corresponding diol. The synthesis of cis-cyclooctane-1,5-dicarboxylic acid can be achieved through the oxidation of cis-1,5-cyclooctanediol (CAS: 23418-82-8).[6][7]

Materials:

-

cis-1,5-Cyclooctanediol

-

Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone)

-

Acetone

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for oxidation and extraction

Procedure:

-

Dissolve cis-1,5-cyclooctanediol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20 °C. The color of the reaction mixture will change from orange-red to green.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding isopropanol until the orange color disappears completely.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue multiple times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude dicarboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent such as water or ethyl acetate.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound. The stereochemistry (cis or trans) significantly impacts the symmetry of the molecule and, consequently, its NMR spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the cyclooctane ring. The chemical shifts and coupling constants of the methine protons attached to the carbons bearing the carboxylic acid groups are diagnostic for determining the stereochemistry.[1]

-

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For the cis isomer, due to a higher degree of symmetry, fewer signals may be observed compared to the trans isomer. The carbonyl carbons of the carboxylic acid groups are expected to appear in the range of 175-185 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of the carboxylic acid functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Alkane | C-H stretch | 2850-3000 |

| Carboxylic Acid | C=O stretch | 1700-1725 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of dicarboxylic acids typically shows fragmentation patterns involving the loss of water (H₂O) and carbon dioxide (CO₂).[4] The molecular ion peak [M]⁺ at m/z 200 would confirm the molecular formula C₁₀H₁₆O₄.[1] Common fragments would include [M-H₂O]⁺ and [M-COOH]⁺.

Applications

Polymer Chemistry

This compound is a valuable monomer for the synthesis of polyesters and polyamides through condensation reactions with diols and diamines, respectively.[1] The incorporation of the flexible cyclooctane ring into the polymer backbone can influence the material's thermal and mechanical properties.[1] For instance, it can be used as a comonomer in the production of polyesters to modify their properties.

Drug Development and Bioactive Molecules

The cyclooctane scaffold is of interest in drug design as a novel molecular platform.[8] While direct applications of this compound in marketed drugs are not prominent, its derivatives are explored for their potential biological activities. For example, steroid dimers containing a cyclooctane core, synthesized from cyclooctane-based precursors, have shown antiproliferative activity against several cancer cell lines.[8] The mechanism of action for some of these compounds involves the disruption of microtubule dynamics, leading to mitotic arrest and the appearance of multinucleated cells.[8]

Caption: Postulated mechanism of action for some bioactive cyclooctane derivatives.

Conclusion

This compound is a versatile chemical building block with a unique eight-membered ring structure. Its utility in polymer chemistry and as a scaffold for bioactive molecules makes it a compound of interest for further research and development. While detailed experimental data for the individual stereoisomers are not widely available, the general synthetic routes and characterization methods provide a solid foundation for its use in various scientific disciplines. Future research focusing on the specific properties of the cis and trans isomers and their respective applications will further enhance the value of this interesting dicarboxylic acid.

References

- 1. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound|CAS 3724-64-9 [benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. This compound price & availability - MOLBASE [molbase.com]

- 6. Cas 3724-64-9,this compound | lookchem [lookchem.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS [jstage.jst.go.jp]

An In-depth Technical Guide to Cyclooctane-1,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctane-1,5-dicarboxylic acid (CAS No. 3724-64-9) is a saturated dicarboxylic acid featuring a flexible eight-membered aliphatic ring.[1][2][3] Its unique conformational properties and the presence of two reactive carboxylic acid groups make it a molecule of interest in several scientific domains, including polymer chemistry, materials science, and as a potential building block in the synthesis of complex organic molecules and pharmaceuticals.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed, albeit representative, synthetic protocol, and explores its potential, though currently underexplored, applications in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 3724-64-9 | [3] |

| Molecular Formula | C₁₀H₁₆O₄ | [3][4] |

| Molecular Weight | 200.23 g/mol | [3][4] |

| Boiling Point | 402.2 °C at 760 mmHg | [2] |

| Flash Point | 211.2 °C | [2] |

| Density | 1.203 g/cm³ | [2] |

| Refractive Index | 1.501 | [2] |

Table 2: Spectroscopic Data (Predicted)

While detailed experimental spectra are not widely available in public databases, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

| Spectrum Type | Feature | Predicted Chemical Shift/Range |

| ¹H NMR | Carboxylic Acid Protons (-COOH) | 10.0 - 12.0 ppm (broad singlet) |

| Methine Protons (-CH-) | 2.2 - 2.6 ppm (multiplet) | |

| Methylene Protons (-CH₂-) | 1.4 - 1.9 ppm (complex multiplets) | |

| ¹³C NMR | Carbonyl Carbon (-C=O) | 175 - 185 ppm |

| Methine Carbon (-CH-) | 40 - 50 ppm | |

| Methylene Carbons (-CH₂-) | 25 - 35 ppm | |

| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500 - 3300 cm⁻¹ (broad) |

| C=O stretch (carboxylic acid) | 1700 - 1725 cm⁻¹ | |

| C-H stretch (alkane) | 2850 - 2960 cm⁻¹ |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidative cleavage of a cyclooctene precursor. A representative experimental protocol is detailed below. This protocol is based on general methodologies for similar transformations and should be adapted and optimized for specific laboratory conditions.

Proposed Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Materials:

-

1,5-Cyclooctadiene

-

Palladium on carbon (10 wt. %)

-

Ethanol

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Hydrogenation of 1,5-Cyclooctadiene to Cyclooctene

-

In a hydrogenation vessel, dissolve 1,5-cyclooctadiene (1 eq.) in ethanol.

-

Add a catalytic amount of 10% palladium on carbon.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.

-

Monitor the reaction progress by gas chromatography until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of celite to remove the catalyst.

-

Remove the ethanol under reduced pressure to yield crude cyclooctene, which can be used in the next step without further purification.

Step 2: Oxidative Cleavage of Cyclooctene

-

Prepare a solution of potassium permanganate (4 eq.) in water and cool it in an ice bath.

-

In a separate flask, dissolve the crude cyclooctene (1 eq.) in a suitable solvent (e.g., acetone or tert-butanol) and add a catalytic amount of a phase transfer catalyst if necessary.

-

Slowly add the cold potassium permanganate solution to the cyclooctene solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from hot water or an appropriate organic solvent to obtain the purified product.

Applications in Drug Development and Biological Activity

Currently, there is a notable lack of publicly available research on the specific biological activities of this compound and its direct applications in drug development. However, the structural motif of a dicarboxylic acid on a flexible aliphatic scaffold suggests potential areas for investigation. Dicarboxylic acids are known to interact with various biological targets, and the cyclooctane ring provides a unique three-dimensional structure that could be exploited for selective binding.

Hypothetical Signaling Pathway for Investigation

Given the anti-inflammatory properties of some dicarboxylic acids, a plausible, yet entirely speculative, area of investigation for this compound and its derivatives could be the modulation of inflammatory signaling pathways. For instance, it could potentially interfere with pathways involving nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinases (MAPKs), which are central to the inflammatory response.

Caption: A speculative diagram of a signaling pathway that could be a target for investigation.

Conclusion

This compound presents itself as a versatile chemical entity with a well-defined set of physical and chemical properties. While its synthesis is achievable through established organic chemistry reactions, a significant opportunity exists for further research into its biological activities and potential therapeutic applications. The information and protocols provided in this guide aim to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this intriguing molecule. Further investigation into its pharmacological profile is warranted to unlock its full potential in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Thermodynamic Properties of Cyclooctane-1,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of cyclooctane-1,5-dicarboxylic acid. Due to a scarcity of direct experimental data for this specific molecule, this guide combines available computed data with established experimental protocols and comparative data from analogous compounds to offer a thorough understanding of its thermodynamic profile. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development who are working with or interested in the applications of this and related dicarboxylic acids.

Introduction

This compound, with the chemical formula C₁₀H₁₆O₄, is a dicarboxylic acid featuring a flexible eight-membered carbon ring.[1] This structural motif imparts unique conformational properties that can influence its physical and chemical behavior. The presence of two carboxylic acid groups makes it a valuable monomer for the synthesis of polyesters and other polymers, as well as a building block in the synthesis of more complex organic molecules.[1][2] A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, and predicting the stability and behavior of materials derived from it.

This guide summarizes the known and estimated thermodynamic parameters of this compound, details the experimental methods for their determination, and provides visualizations of key experimental workflows and chemical transformations.

Physicochemical and Computed Thermodynamic Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₄ | [3] |

| Molecular Weight | 200.23 g/mol | [3] |

| CAS Number | 3724-64-9 | [3] |

| Topological Polar Surface Area | 74.6 Ų | [3] |

| Complexity | 192 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [4] |

| XLogP3 | 1.6 | [3] |

Note: The thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy for this compound have not been experimentally determined and reported in publicly available literature. The values for related compounds can be found in databases like the NIST WebBook.[5] Computational methods can provide estimations for these properties.[6]

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental procedures for determining the key thermodynamic properties of organic compounds like this compound. These protocols are based on established methodologies for similar dicarboxylic acids.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔH°c) is a fundamental thermodynamic property that can be experimentally determined using a bomb calorimeter.[7][8] From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.[9][10][11]

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.[12]

Apparatus:

-

Oxygen Bomb Calorimeter (e.g., Parr 6200 Series)[7]

-

High-precision thermometer (resolution of ±0.001 °C)

-

Pellet press

-

Analytical balance (readability ±0.1 mg)

-

Ignition unit

-

Crucible (platinum or fused silica)

Procedure:

-

Sample Preparation: A pellet of approximately 1 gram of this compound is prepared using a pellet press. The exact mass of the pellet is recorded.

-

Bomb Assembly: The pellet is placed in the crucible, and a fuse wire of known mass and combustion energy is attached to the electrodes of the bomb, making contact with the sample. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's Dewar vessel. The system is allowed to come to thermal equilibrium, and the initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The lengths of the unburned fuse wire are measured to determine the amount that was consumed. The bomb washings are collected to analyze for the formation of nitric acid (from any residual nitrogen) and other acids.

-

Calibration: The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.[7]

-

Calculation: The heat of combustion at constant volume (ΔU°c) is calculated from the temperature change and the heat capacity of the calorimeter, with corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid. The enthalpy of combustion (ΔH°c) is then calculated from ΔU°c using the relationship ΔH = ΔU + Δ(PV). Finally, the standard enthalpy of formation (ΔH°f) is calculated using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity and Enthalpies of Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for determining the enthalpies of phase transitions, such as melting and crystallization.[13][14][15]

Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[16]

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)

-

Hermetically sealed sample pans (e.g., aluminum)

-

Analytical balance

-

Crimping press for sealing pans

Procedure:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a sample pan. The pan is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, zinc).

-

Measurement Program: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range. To impose a standard thermal history, a heat-cool-heat cycle is often employed.[15]

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity of the sample is determined from the displacement of the DSC baseline relative to a baseline run with empty pans and a run with a standard material of known heat capacity (e.g., sapphire).

-

Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): The melting of the sample appears as an endothermic peak on the DSC thermogram. The peak onset temperature is typically taken as the melting point, and the area under the peak is integrated to determine the enthalpy of fusion.

-

Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, a glass transition may be observed as a step-like change in the baseline of the DSC curve.

-

Mandatory Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the general workflow for the experimental determination of the key thermodynamic properties of an organic compound like this compound.

Caption: Experimental workflow for determining thermodynamic properties.

Polyester Synthesis via Polycondensation

This compound is a monomer used in the synthesis of polyesters through a polycondensation reaction with a diol. The following diagram illustrates this chemical transformation.

Caption: Polycondensation of this compound and a diol.

Conformational Considerations

The cyclooctane ring is known for its conformational complexity, with several conformers having comparable energy levels. The most stable conformation is generally the boat-chair form.[1] The specific substitution pattern of the carboxylic acid groups in this compound will influence the population of different conformers. These conformational dynamics can have a significant impact on the entropy of the molecule.[17][18] The flexibility of the ring and the potential for intramolecular hydrogen bonding between the carboxylic acid groups can affect the overall thermodynamic stability.

Conclusion

While direct experimental thermodynamic data for this compound are currently lacking, this guide provides a framework for understanding and determining its thermodynamic properties. By utilizing computational estimations and applying established experimental protocols for analogous compounds, researchers can obtain the necessary data for their applications. The conformational flexibility of the cyclooctane ring is a key feature that should be considered when evaluating the thermodynamic behavior of this molecule and its derivatives. This guide serves as a foundational resource to support further research and development in areas utilizing this compound.

References

- 1. This compound|CAS 3724-64-9 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C10H16O4 | CID 273850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Explosion Dynamics Laboratory [shepherd.caltech.edu]

- 6. cccbdb.nist.gov [cccbdb.nist.gov]

- 7. biopchem.education [biopchem.education]

- 8. academic.oup.com [academic.oup.com]

- 9. google.com [google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. personal.utdallas.edu [personal.utdallas.edu]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. torontech.com [torontech.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

"solubility of cyclooctane-1,5-dicarboxylic acid in different solvents"

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of cyclooctane-1,5-dicarboxylic acid. In the absence of specific quantitative experimental data in publicly accessible literature, this document outlines the predicted solubility of the compound in various solvents based on fundamental chemical principles and data from analogous structures. Furthermore, a detailed, generic experimental protocol for determining the solubility of a solid organic compound is provided to guide researchers in generating empirical data.

Introduction

This compound is a cyclic organic compound with the molecular formula C10H16O4.[1][2] Its structure, featuring a nonpolar eight-carbon ring and two polar carboxylic acid groups, results in a complex solubility profile that is critical for its application in polymer synthesis, coordination chemistry, and as a building block for pharmaceuticals.[1] Understanding the solubility of this compound is paramount for designing synthetic routes, purification processes, and formulation strategies.

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. This guide, therefore, aims to provide a robust predictive analysis of its solubility and a practical framework for its experimental determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. Key properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C10H16O4 | [1][2] |

| Molecular Weight | 200.23 g/mol | [2][3] |

| Appearance | Not Available | [1] |

| Melting Point | Not Available | [1] |

| Boiling Point | 402.2°C at 760 mmHg | [1] |

| Density | 1.203 g/cm³ | [1] |

| XLogP3 | 1.6 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

The presence of two carboxylic acid groups allows for hydrogen bonding, while the large cyclooctane ring contributes to its nonpolar character. The XLogP3 value of 1.6 suggests a moderate lipophilicity.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The dual nature of this compound, with both polar and nonpolar regions, suggests that its solubility will be highly dependent on the solvent's properties.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

The carboxylic acid groups can form hydrogen bonds with protic solvents. However, the large, nonpolar cyclooctane ring is expected to significantly hinder solubility in water. For smaller dicarboxylic acids, solubility in water decreases as the carbon chain length increases.[4] Therefore, this compound is predicted to have low solubility in water. In alcohols like ethanol and methanol, the presence of an alkyl group in the solvent can better solvate the nonpolar ring, leading to a higher predicted solubility compared to water.

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF)

Polar aprotic solvents can act as hydrogen bond acceptors but not donors. Solvents like acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are generally good solvents for dicarboxylic acids.[5][6][7] It is anticipated that this compound will exhibit good solubility in these solvents.

Nonpolar Solvents (e.g., Hexane, Toluene)

The large nonpolar cyclooctane ring suggests some affinity for nonpolar solvents. However, the highly polar carboxylic acid groups will likely lead to poor solubility in solvents like hexane and toluene, as the solvent molecules cannot effectively solvate these polar functionalities.

Basic Aqueous Solutions (e.g., aq. NaOH, aq. NaHCO3)

Dicarboxylic acids will react with bases to form carboxylate salts. This deprotonation will significantly increase the polarity of the molecule, leading to a substantial increase in aqueous solubility.[4] Therefore, this compound is expected to be highly soluble in aqueous base solutions.

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The large nonpolar cyclooctane ring counteracts the polarity of the two carboxylic acid groups. |

| Ethanol, Methanol | Soluble | The alkyl portion of the alcohol can solvate the nonpolar ring, while the hydroxyl group interacts with the carboxylic acids. | |

| Polar Aprotic | Acetone, DMSO, DMF | Soluble to Very Soluble | These solvents can effectively solvate the dicarboxylic acid molecule. |

| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The highly polar carboxylic acid groups are not well-solvated by nonpolar solvents. |

| Basic Aqueous | 5% aq. NaOH, 5% aq. NaHCO3 | Very Soluble | The carboxylic acid groups are deprotonated to form highly polar and water-soluble carboxylate salts. |

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of a solid organic compound like this compound. This method is based on the isothermal equilibrium technique.

Materials and Equipment

-

This compound (solute)

-

Selected solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Record the volume of the filtered solution.

-

-

Quantification:

-

Determine the mass of the collected solution.

-

Remove the solvent from the volumetric flask (e.g., by evaporation under reduced pressure or in a fume hood).

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

-

The mass of the dissolved solid can be calculated by difference.

-

Alternatively, the concentration of the solute in the filtered solution can be determined using a suitable analytical technique such as HPLC, UV-Vis spectroscopy (if the compound has a chromophore), or acid-base titration. A calibration curve should be prepared for instrumental methods.

-

-

Data Analysis:

-

Calculate the solubility in desired units (e.g., g/100 mL, mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for experimental solubility determination.

Conclusion

References

- 1. Cas 3724-64-9,this compound | lookchem [lookchem.com]

- 2. This compound | C10H16O4 | CID 273850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. reddit.com [reddit.com]

- 5. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]

- 6. Studies of Solubility of Dicarboxilic Acid Mixtures in Organic Solvents - Neliti [neliti.com]

- 7. researchgate.net [researchgate.net]

Cyclooctane-1,5-dicarboxylic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctane-1,5-dicarboxylic acid, a fascinating and versatile chemical entity, is gaining attention in various scientific fields. Its unique structural framework, characterized by an eight-membered carbocyclic ring substituted with two carboxylic acid moieties, offers a compelling platform for the synthesis of novel polymers, advanced materials, and potentially, new therapeutic agents. The conformational flexibility of the cyclooctane ring, primarily existing in a stable boat-chair conformation, combined with the reactive carboxylic acid groups, makes it a valuable building block in organic synthesis.[1] This technical guide provides a comprehensive review of the current literature on this compound, focusing on its synthesis, physicochemical properties, and potential applications, with a particular emphasis on its relevance to drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₄ | [2] |

| Molecular Weight | 200.23 g/mol | [2] |

| CAS Number | 3724-64-9 | [2] |

| Boiling Point | 402.2 °C at 760 mmHg | [2] |

| Density | 1.203 g/cm³ | [2] |

| Flash Point | 211.2 °C | [2] |

| Vapor Pressure | 1.36E-07 mmHg at 25°C | [2] |

| Refractive Index | 1.501 | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the oxidative cleavage of the corresponding cycloalkene, cyclooctene. This method can achieve yields exceeding 70% under optimized conditions.[1]

General Experimental Protocol: Oxidative Cleavage of Cyclooctene

This protocol describes a general method for the synthesis of this compound from cyclooctene. Disclaimer: This is a representative protocol and may require optimization for specific laboratory conditions and desired scale.

Materials:

-

Cyclooctene

-

Oxidizing agent (e.g., Potassium permanganate, Ozone, Ruthenium tetroxide with a co-oxidant)

-

Solvent (e.g., Acetone, Dichloromethane, Water)

-

Acid or base for pH adjustment and workup (e.g., Sulfuric acid, Sodium hydroxide)

-

Sodium bisulfite (for quenching)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclooctene in a suitable solvent and cool the mixture in an ice bath.

-

Oxidation: Slowly add a solution of the oxidizing agent to the stirred cyclooctene solution. The reaction temperature should be carefully monitored and maintained.

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding a reducing agent like sodium bisulfite until the oxidant is consumed.

-

Workup: Acidify the reaction mixture with a suitable acid (e.g., 10% sulfuric acid) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Data